Cas no 1126832-40-3 (Isoindolin-5-ol hydrochloride)

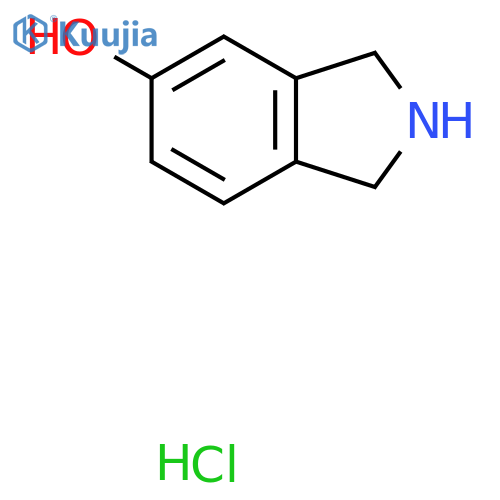

Isoindolin-5-ol hydrochloride structure

商品名:Isoindolin-5-ol hydrochloride

CAS番号:1126832-40-3

MF:C8H10ClNO

メガワット:171.624101161957

MDL:MFCD10700137

CID:4572301

PubChem ID:44474400

Isoindolin-5-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- Isoindolin-5-ol hydrochloride

- ISOINDOLIN-5-OL HCL

- 2,3-dihydro-1H-isoindol-5-ol;hydrochloride

- ISOINDOLIN-5 -OL HCL

- BVB83240

- SB64192

- AB0074064

- 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride

- 2,3-DIHYDRO-1H-ISOINDOL-5-OL HYDROCHLORIDE

- 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1)

- CS-0171029

- Isoindolin-5-ol hydrochloride; 97%

- SY103054

- MFCD10700137

- MFCD16037114

- SCHEMBL3772707

- 1126832-40-3

- AKOS030524863

- EN300-222830

- Isoindolin-5-olhydrochloride

- DTXSID90659208

- GYWKBIQJSDFUSK-UHFFFAOYSA-N

- AS-36035

-

- MDL: MFCD10700137

- インチ: 1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H

- InChIKey: GYWKBIQJSDFUSK-UHFFFAOYSA-N

- ほほえんだ: Cl.OC1C=CC2CNCC=2C=1

計算された属性

- せいみつぶんしりょう: 171.0450916g/mol

- どういたいしつりょう: 171.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- 色と性状: Yellow to Brown Solid

Isoindolin-5-ol hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P280;P305+P351+P338

- ちょぞうじょうけん:Room temperature

Isoindolin-5-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0171029-1g |

Isoindolin-5-olhydrochloride |

1126832-40-3 | 1g |

$350.0 | 2022-04-28 | ||

| TRC | I779205-10mg |

Isoindolin-5-ol Hydrochloride |

1126832-40-3 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241669-250mg |

Isoindolin-5-olhydrochloride |

1126832-40-3 | 95% | 250mg |

¥940.00 | 2024-08-09 | |

| AstaTech | 52281-0.25/G |

ISOINDOLIN-5-OL HCL |

1126832-40-3 | 97% | 0.25g |

$246 | 2023-09-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241669-1g |

Isoindolin-5-olhydrochloride |

1126832-40-3 | 95% | 1g |

¥2921.00 | 2024-08-09 | |

| Enamine | EN300-222830-10g |

2,3-dihydro-1H-isoindol-5-ol hydrochloride |

1126832-40-3 | 10g |

$1697.0 | 2023-09-16 | ||

| ChemScence | CS-0171029-250mg |

Isoindolin-5-olhydrochloride |

1126832-40-3 | 250mg |

$190.0 | 2022-04-28 | ||

| Enamine | EN300-222830-0.25g |

2,3-dihydro-1H-isoindol-5-ol hydrochloride |

1126832-40-3 | 0.25g |

$295.0 | 2023-09-16 | ||

| AstaTech | 52281-1/G |

ISOINDOLIN-5-OL HCL |

1126832-40-3 | 97% | 1g |

$493 | 2023-09-17 | |

| AstaTech | 52281-0.1/g |

ISOINDOLIN-5-OL HCL |

1126832-40-3 | 97% | 0.1g |

$136 | 2023-09-17 |

Isoindolin-5-ol hydrochloride 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

1126832-40-3 (Isoindolin-5-ol hydrochloride) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2230780-65-9(IL-17A antagonist 3)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1126832-40-3)Isoindolin-5-ol hydrochloride

清らかである:99%

はかる:1g

価格 ($):327.0